molecular formula C11H9FN2O3 B1492103 6-((4-fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2097964-04-8

6-((4-fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1492103
CAS No.: 2097964-04-8
M. Wt: 236.2 g/mol
InChI Key: RAYRGQDENJRSCJ-UHFFFAOYSA-N
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Description

6-((4-Fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione is a chemically specialized pyrimidine derivative of significant interest in medicinal chemistry and oncology research. This compound features a pyrimidine-2,4(1H,3H)-dione core, a scaffold widely recognized in scientific literature for its relevance in investigating the RAF-MEK-ERK signaling pathway, a critical cascade whose constitutive activation is frequently observed in numerous cancer types . The structural motif of incorporating a fluorophenoxy moiety is a known strategy in drug discovery to enhance the pharmacokinetic properties and target affinity of small molecules, as evidenced in related quinazolinone derivatives developed for receptor targeting . Researchers value this compound for its potential application in developing novel therapeutic agents, particularly as a building block for molecules that act as signaling pathway blockers . Its mechanism of action is hypothesized to involve interaction with key cellular signaling processes, potentially leading to the suppression of phosphorylated ERK and MEK, induction of cancer cell apoptosis, and inhibition of cell proliferation, based on studies of structurally related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives . Furthermore, the core pyrimidine-2,4(1H,3H)-dione structure is a fundamental heterocyclic system in organic chemistry, serving as a key precursor for the synthesis of more complex, biologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound for in vitro cell culture studies, enzymatic assays, and as a key intermediate in the synthesis of potential anticancer agents.

Properties

IUPAC Name

6-[(4-fluorophenoxy)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c12-7-1-3-9(4-2-7)17-6-8-5-10(15)14-11(16)13-8/h1-5H,6H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYRGQDENJRSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Pyrimidine-2,4-diones

The pyrimidine-2,4-dione core is commonly synthesized through cyclization reactions involving β-ketoesters and urea or thiourea derivatives. This approach is well-documented and forms the basis for many uracil analogues:

  • β-Ketoester Cyclization : β-Ketoesters are prepared via Blaise reactions or alternative esterification methods. These β-ketoesters undergo cyclization with thiourea to form pyrimidine-2,4-diones after conversion of thiocarbonyl groups to carbonyls.

  • Multicomponent Reactions : Some syntheses employ multicomponent condensation reactions involving formaldehyde, uracil analogs, and amines under acidic or basic catalysis to form pyrimidine derivatives.

Comparative Analysis of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield
β-Ketoester Cyclization + Alkylation β-ketoester synthesis → cyclization with thiourea → alkylation with chloromethyl ether Regioselective alkylation; well-established Requires preparation of β-ketoesters; multistep ~56% (reported)
Bromination + Suzuki Coupling Bromination of pyrimidine → Suzuki coupling with aryl boronic acid → hydroxylation Allows introduction of diverse aryl groups; modular Requires palladium catalysts; multiple steps Variable (40-70%)
Pd-Catalyzed Carbonylation Multicomponent Pd-catalyzed carbonylation of α-chloroketone, isocyanate, amine → cyclization One-pot reaction; good yields; fewer purification steps Requires high pressure CO; Pd catalyst cost ~73%

Detailed Research Findings

  • The alkylation of bissilylated pyrimidine-2,4-dione with chloromethyl alkyl ethers is highly regioselective and provides a reliable route to N-1 ether-linked derivatives such as 6-((4-fluorophenoxy)methyl)pyrimidine-2,4-dione.

  • β-Ketoesters used in these syntheses can be prepared via Blaise reactions or alternative esterification routes, with some methods employing cost-effective carboxylic acids and diethyl methylmalonate as starting materials.

  • Suzuki coupling reactions enable the introduction of various aryl groups at the 6-position after bromination, expanding the chemical diversity for structure-activity relationship (SAR) studies.

  • Pd-catalyzed multicomponent carbonylation reactions represent a modern synthetic approach, producing pyrimidine-2,4-dione derivatives in good yields and high purity, though their application to 6-((4-fluorophenoxy)methyl)pyrimidine-2,4-dione specifically requires adaptation.

Chemical Reactions Analysis

Types of Reactions: 6-((4-Fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrimidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.

Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-((4-Fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenoxy group enhances the compound's binding affinity to these targets, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrimidine-2,4-dione derivatives vary primarily in substituent groups at the 6-position. Key structural classes include:

Compound Class Example Substituent Key Features Evidence ID
Arylthio 4-Fluorophenylthio (12h) Sulfur linker; moderate melting points (185–187°C); anti-HIV activity
Aryloxy 4-Fluorophenoxy methyl (target) Oxygen linker; potential enhanced metabolic stability vs. sulfur analogs N/A
Benzyl/Trifluoromethyl 3-(4-Fluorobenzyl)-6-trifluoromethyl Carbon linker; high herbicidal activity (98% inhibition at 100 μg/mL)
Pyrido-Pyrimidines Trifluorophenyl (2o) Fused pyridine ring; π–π interactions with FAD in herbicidal targets
  • Oxygen vs. However, sulfur-containing compounds like 12h demonstrate anti-HIV activity, suggesting that linker chemistry critically impacts target selectivity .
  • Fluorinated vs. Non-Fluorinated Substituents: Fluorine’s electron-withdrawing effect enhances binding to hydrophobic pockets in enzymes (e.g., herbicidal PPO in ). The trifluoromethyl group in ’s compound increases herbicidal potency, while the target’s fluorophenoxy group may balance electronic and steric effects for similar applications .

Physicochemical Properties

  • Electronic Properties: Pyrido-pyrimidines in exhibit HOMO-LUMO gaps of 3.9–4.1 eV, indicating moderate reactivity. The target’s fluorophenoxy group may lower HOMO energy, enhancing electrophilic character .

Biological Activity

6-((4-fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with fluorinated phenolic compounds. The synthesis can be performed using various methods including multi-component reactions and palladium-catalyzed processes which enhance yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against various pathogens. For instance, derivatives similar to 6-((4-fluorophenoxy)methyl)pyrimidine showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The antimicrobial effects are believed to stem from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines.

  • Cytotoxicity : In vitro studies revealed that this compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). IC50 values ranged significantly across studies, with some compounds showing IC50 values as low as 5.9 μM in A549 cells .
  • Apoptosis Induction : The compound was found to induce apoptosis in a dose-dependent manner. Flow cytometry analysis indicated increased early and late apoptotic cell populations when treated with higher concentrations of the compound .

Structure-Activity Relationship (SAR)

The biological activity of 6-((4-fluorophenoxy)methyl)pyrimidine is influenced by its structural components:

Structure FeatureImpact on Activity
Fluorinated Phenyl GroupEnhances lipophilicity and cellular uptake
Pyrimidine CoreEssential for biological activity
Substituents on Aromatic RingModulate interaction with biological targets

Key Findings :

  • The presence of electron-withdrawing groups (like fluorine) on the phenyl ring generally increases potency.
  • Substitutions at para positions on the aromatic ring were more effective than meta positions.

Case Studies

Several case studies have reported favorable outcomes using derivatives of pyrimidine compounds in preclinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of pyrimidine derivatives exhibited significant antibacterial activity against resistant strains of bacteria .
  • Anticancer Studies : Research indicated that compounds similar to 6-((4-fluorophenoxy)methyl)pyrimidine showed promising results in reducing tumor size in xenograft models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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